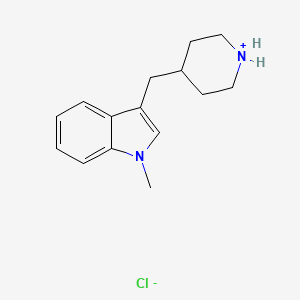![molecular formula C39H54O8S2 B13729603 methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic routes may include:
Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions.
Introduction of sulfonyloxy groups: This can be achieved through sulfonation reactions using reagents like sulfonyl chlorides.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center may involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyloxy groups.
Reduction: Reduction reactions may target the sulfonyloxy groups or other functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it may be used to study the interactions of complex organic molecules with biological systems, including enzyme binding and metabolic pathways.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including as drug candidates for various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of this compound will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
- Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate
Uniqueness
The uniqueness of the compound lies in its specific configuration and functional groups, which may impart unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C39H54O8S2 |
|---|---|
Molekulargewicht |
715.0 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27-,28-,31?,32-,33?,34?,35+,36+,38-,39-/m1/s1 |
InChI-Schlüssel |
VLWUGOWENZPUIF-XEDUKDGMSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@]3([C@@H](C2)[C@H](CC4C3CC[C@]5(C4CC[C@@H]5[C@H](C)CCC(=O)OC)C)OS(=O)(=O)C6=CC=C(C=C6)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


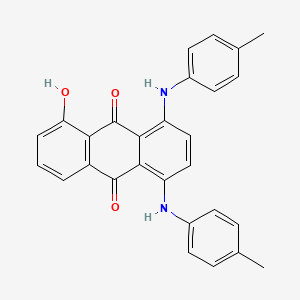
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
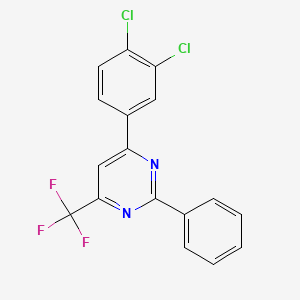

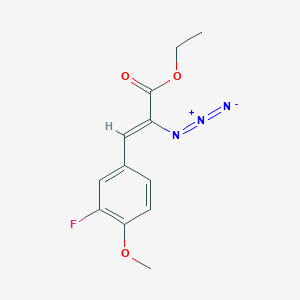


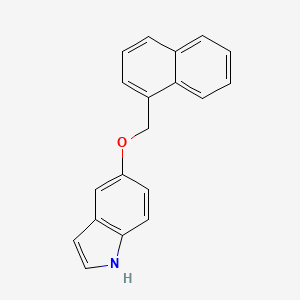

![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
